

Advanced Application Note: Solid-Phase Peptide Synthesis (SPPS) with 5-Azidonicotinic Acid

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Compound of Interest

Compound Name: 5-Azidopyridine-3-carboxylic acid

CAS No.: 1254929-20-8

Cat. No.: B1382169

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Executive Summary

5-Azidonicotinic acid (5-ANA) serves as a potent photoaffinity labeling (PAL) reagent and a bioorthogonal handle in peptide chemistry. Unlike aliphatic azides used primarily for "click" chemistry (CuAAC), the aryl azide moiety in 5-ANA is designed to generate a highly reactive nitrene species upon UV irradiation (254–300 nm), enabling covalent crosslinking to nearby biomolecules.

This guide addresses the specific challenges of incorporating 5-ANA into peptides via Fmoc-SPPS. The aromatic azide group is chemically robust but photolabile and sensitive to reduction. Standard SPPS protocols must be modified to prevent premature photolysis during synthesis and reduction of the azide to an amine during cleavage.

Critical Material Considerations

Stability & Handling

- **Photosensitivity:** The aryl azide moiety is stable to ambient light for short periods but degrades under direct sunlight or intense laboratory lighting.

- Protocol: Wrap all reaction vessels, columns, and purification fractions in aluminum foil. Work under amber light if available.
- Thermal Stability: Stable at standard SPPS temperatures (RT to 40°C). Avoid microwave heating during the coupling of the azide unit itself to prevent thermal decomposition.
- Chemical Stability:
 - Acids: Stable to TFA (trifluoroacetic acid) unless reducing scavengers are present.
 - Bases: Stable to 20% piperidine (Fmoc deprotection).
 - Reductants: High Risk. Thiols (e.g., ethanedithiol, dithiothreitol) and phosphines (e.g., TCEP) will reduce the azide to an amine.

Reagent Compatibility Table

Reagent Class	Specific Reagent	Compatibility	Notes
Coupling Agents	HATU, HBTU, PyBOP	High	Standard activation works well. HATU is preferred for the electron-deficient nicotinic acid.
Bases	DIPEA, NMM	High	Standard organic bases are safe.
Deprotection	20% Piperidine/DMF	High	Aryl azides are generally stable to Fmoc removal conditions.
Cleavage Scavengers	EDT, DTT, Thioanisole	INCOMPATIBLE	CRITICAL: Thiols reduce aryl azides to anilines.
Cleavage Scavengers	TIPS, Phenol, Water	High	Use these non-reducing scavengers.
Solvents	DMF, NMP, DCM	High	5-ANA is soluble in DMF and DMSO.

Experimental Protocol: Fmoc-SPPS Incorporation

Synthesis Strategy

5-Azidonicotinic acid is a carboxylic acid.^{[1][2]} It is typically introduced at the N-terminus as a capping group or on a Lysine/Ornithine side chain (after selective deprotection of an orthogonal protecting group like Mtt or ivDde).

Step-by-Step Workflow

Phase A: Resin Preparation & Peptide Assembly

- Resin Selection: Rink Amide (for amides) or Wang (for acids).
- Swelling: Swell resin in DCM (20 min) then DMF (20 min).

- Chain Elongation: Perform standard Fmoc deprotection (20% piperidine/DMF, 2 x 5 min) and amino acid coupling (AA/HBTU/DIPEA 4:4:8 eq) until the peptide backbone is complete.

Phase B: Coupling 5-Azidonicotinic Acid

Note: Perform this step in low light or with foil-wrapped vessels.

- Preparation: Dissolve 5-azidonicotinic acid (4 equiv. relative to resin loading) in dry DMF.
- Activation: Add HATU (3.9 equiv.) and DIPEA (8 equiv.).
 - Why HATU? The pyridine ring is electron-deficient, making the carboxylic acid less nucleophilic. HATU/HOAt generates a more reactive ester than HBTU/HOBt.
- Coupling: Add the activated mixture to the resin (N-terminal free amine or side-chain free amine).
- Incubation: Shake at Room Temperature for 2–4 hours.
 - Do not use microwave heating for this specific step to ensure azide integrity.
- Monitoring: Verify completion with a Kaiser test (should be negative/yellow) or Chloranil test (for secondary amines).

Phase C: Cleavage & Isolation (The "No-Thiol" Rule)

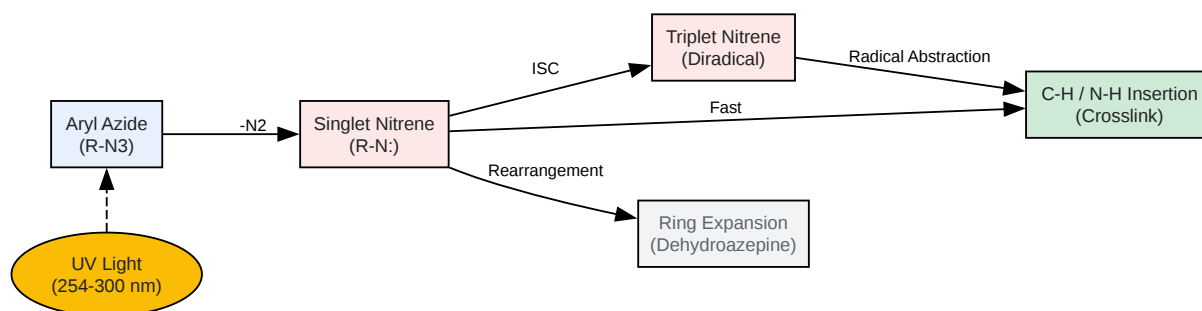
This is the most common failure point. Standard "Reagent K" will destroy your product.

- Washing: Wash resin extensively with DMF (5x) and DCM (5x) to remove basic amines. Dry under nitrogen.
- Cocktail Preparation: Prepare Cocktail S (Azide-Safe):
 - TFA: 95%^[3]
 - Triisopropylsilane (TIPS): 2.5%
 - Water: 2.5%^{[3][4]}

- Alternative if Pbf/Trt groups are present: TFA (88%) / Phenol (5%) / Water (5%) / TIPS (2%).
- Strictly Exclude: Ethanedithiol (EDT), Dithiothreitol (DTT), and Thioanisole.
- Cleavage: Add cocktail to resin. Shake for 2–3 hours at RT (protected from light).
- Precipitation: Filter resin and precipitate filtrate into ice-cold diethyl ether. Centrifuge and wash pellet 3x with ether.
- Lyophilization: Dissolve pellet in water/acetonitrile (0.1% TFA) and lyophilize. Keep the resulting powder in the dark at -20°C.

Mechanism of Action: Photoaffinity Labeling[5]

The utility of 5-ANA lies in its photochemistry. Upon UV irradiation, the aryl azide yields a nitrene, a highly reactive electrophile that inserts into neighboring bonds.



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Caption: Photochemical pathway of aryl azides. UV excitation leads to nitrogen loss and nitrene formation, which crosslinks to target proteins via insertion or radical mechanisms.

Troubleshooting Guide

Observation	Probable Cause	Corrective Action
Mass Spec shows M-26 peak	Reduction of Azide (-N ₃) to Amine (-NH ₂)	Check Cleavage Cocktail. Ensure no thiols (EDT/DTT) were used. Use TIPS/Phenol only.
Incomplete Coupling	Low reactivity of nicotinic acid	Use HATU or PyBOP instead of HBTU/DIC. Double couple (2 x 2h).
Decomposition during synthesis	Light exposure or heat	Wrap vessel in foil. Avoid microwave for the azide coupling step.
Precipitate in Coupling Mix	Poor solubility of 5-ANA	Dissolve 5-ANA in pure DMSO or NMP before adding to the resin mixture.

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